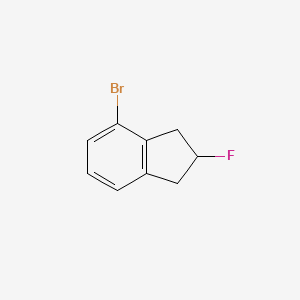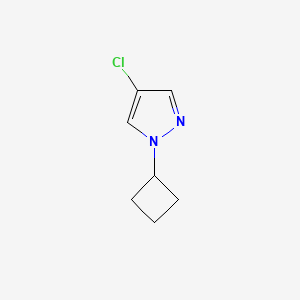
4-Chloro-1-cyclobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-cyclobutyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This particular compound features a chlorine atom at the 4-position and a cyclobutyl group at the 1-position, making it a unique derivative of pyrazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutyl hydrazine with 1,3-diketones, followed by chlorination at the 4-position. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-cyclobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media are often used.
Major Products Formed
Applications De Recherche Scientifique
4-Chloro-1-cyclobutyl-1H-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-1-cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction mechanisms that are crucial for its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester: Another derivative with a boronic acid group at the 4-position.
4-Chloro-1H-pyrazole: Lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
4-Chloro-1-cyclobutyl-1H-pyrazole is unique due to its combination of a chlorine atom and a cyclobutyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
4-chloro-1-cyclobutylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 |
Clé InChI |
YPPIVQSHSSYILM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


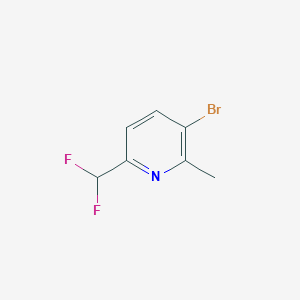
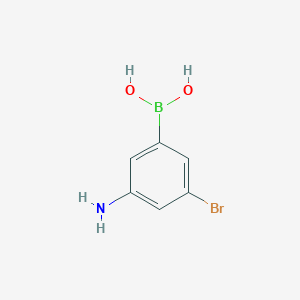
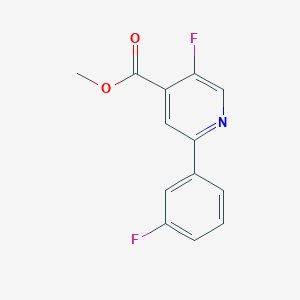
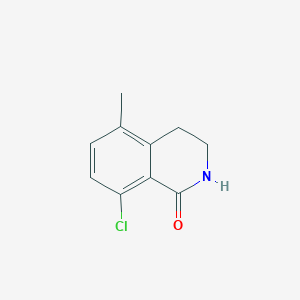

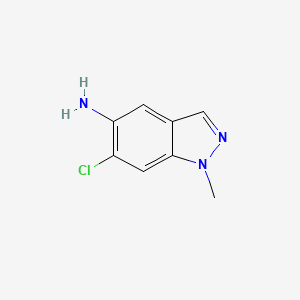
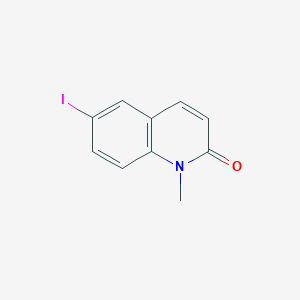
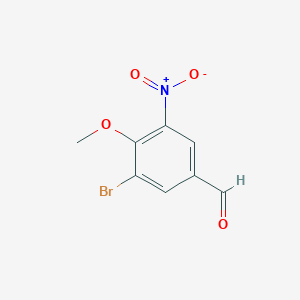
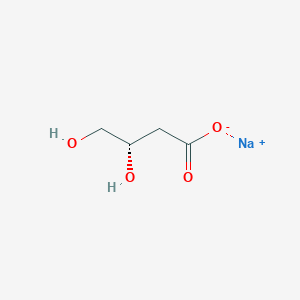
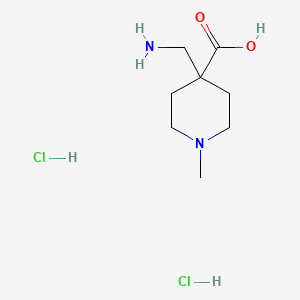

![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
